PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE
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Overview
Description
PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a phenylsulfanyl group, and an acetamido group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Acetamido Intermediate: The reaction begins with the acylation of aniline using acetic anhydride to form N-phenylacetamide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Esterification: The final step involves the esterification of the intermediate with propyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The acetamido group may also participate in hydrogen bonding with biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
PROPYL 4-[2-(4-BROMO-2-FORMYLPHENOXY)ACETAMIDO]BENZOATE: Contains a bromo and formyl group instead of the phenylsulfanyl group.
PROPYL 4-[2-(4-ETHYL-5-(PHENYLSULFANYL)METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO]BENZOATE: Contains a triazole ring and additional sulfanyl groups.
Uniqueness
PROPYL 4-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
propyl 4-[(2-phenylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-12-22-18(21)14-8-10-15(11-9-14)19-17(20)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGKGAURBFJWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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